molecular formula C2F3NO2 B14417022 2,2,2-Trifluoro-N-oxoacetamide CAS No. 84796-71-4

2,2,2-Trifluoro-N-oxoacetamide

Cat. No.: B14417022
CAS No.: 84796-71-4
M. Wt: 127.02 g/mol
InChI Key: OEMMDHXPHPBNAY-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-oxoacetamide is a fluorinated acetamide derivative characterized by a trifluoromethyl group (–CF₃) attached to the carbonyl carbon and an oxo (–O) substituent on the nitrogen atom. The trifluoromethyl group imparts significant electron-withdrawing effects, enhancing metabolic stability and altering physicochemical properties such as lipophilicity and acidity compared to non-fluorinated analogs . Such compounds are pivotal in pharmaceutical and agrochemical industries due to their ability to modulate biological activity and improve drug half-life .

Properties

CAS No.

84796-71-4

Molecular Formula

C2F3NO2

Molecular Weight

127.02 g/mol

IUPAC Name

2,2,2-trifluoro-N-oxoacetamide

InChI

InChI=1S/C2F3NO2/c3-2(4,5)1(7)6-8

InChI Key

OEMMDHXPHPBNAY-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(F)(F)F)N=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

2,2,2-Trifluoro-N-(2-iodophenyl)acetamide
  • Structure : Features a 2-iodophenyl substituent on the acetamide nitrogen.
  • Properties : The iodine atom introduces steric bulk and polarizability, while the –CF₃ group enhances electronic effects. This compound serves as a precursor for bioactive molecules, leveraging halogen bonding for target interactions .
  • Applications : Intermediate in synthesizing fluorinated pharmaceuticals.
Quinazolinone-Based Acetamides
  • Structure : Includes derivatives like 2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide (Compound 5) .
  • Properties: Melting points range from 170.5°C to 315.5°C, reflecting structural rigidity from the quinazolinone core. Thioether (–S–) and sulfonamide (–SO₂NH₂) groups enhance hydrogen-bonding capacity and solubility.
  • Applications : Investigated for antimicrobial and anticancer activities .
2,2,2-Trifluoro-N-(2-mercaptoethyl)acetamide
  • Structure : Contains a –SH (mercapto) group on the ethyl side chain.
  • Properties : The thiol group enables nucleophilic reactivity (e.g., disulfide formation), while –CF₃ stabilizes the amide bond. Molecular weight: 173.16 g/mol .
  • Applications: Potential use in prodrug design or metal chelation.
N-(2-Hydroxy-5-methylphenyl)acetamide Derivatives
  • Structure : Substituents include a hydroxyl (–OH) and methyl (–CH₃) group on the aromatic ring.
  • Applications : Explored for antioxidant and anti-inflammatory properties .

Physicochemical Properties

The table below summarizes key properties of selected analogs:

Compound Name Substituents Melting Point (°C) Molecular Formula Key Features
Quinazolinone acetamide (Compound 5) Quinazolinone, sulfamoylphenyl 269.0 C₂₂H₁₈N₄O₃S₂ High rigidity, antimicrobial
2,2,2-Trifluoro-N-(2-iodophenyl)acetamide 2-iodophenyl C₈H₅F₃INO Halogen bonding, intermediate
2,2,2-Trifluoro-N-(2-mercaptoethyl)acetamide 2-mercaptoethyl C₄H₆F₃NOS Thiol reactivity
N-(2-Hydroxy-5-methylphenyl)acetamide 2-hydroxy-5-methylphenyl C₉H₈F₃NO₂ Enhanced hydrophilicity

Pharmacological and Industrial Relevance

  • Metabolic Stability : Fluorinated acetamides like 2,2,2-trifluoro-N-(2-iodophenyl)acetamide exhibit prolonged half-lives due to resistance to enzymatic degradation .
  • Biological Activity: Quinazolinone derivatives (e.g., Compound 5) show promise in targeting enzyme pathways like cyclooxygenase (COX) and tyrosine kinases .
  • Agrochemicals : Trifluoroacetamides with electron-withdrawing groups are used in herbicides and insecticides for enhanced efficacy .

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